molecular formula C7H7Br2NO2 B1382784 4-Bromo-nicotinic acid methyl ester hydrobromide CAS No. 1263378-22-8

4-Bromo-nicotinic acid methyl ester hydrobromide

Cat. No. B1382784
CAS RN: 1263378-22-8
M. Wt: 296.94 g/mol
InChI Key: VCJVHCAMIHYKKA-UHFFFAOYSA-N
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Description

“4-Bromo-nicotinic acid methyl ester hydrobromide” is a chemical compound that has been utilized in numerous scientific investigations across multiple fields of research and industry. It is also known by other names such as “Methyl 4-bromonicotinate”, “4-Bromo-3-pyridinecarboxylic acid methyl ester”, and "3-pyridinecarboxylic acid, 4-bromo-, Methyl ester" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-nicotinic acid methyl ester hydrobromide” is represented by the InChI code 1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H . The molecular weight of the compound is 296.94 g/mol.


Physical And Chemical Properties Analysis

The physical form of “4-Bromo-nicotinic acid methyl ester hydrobromide” is solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-nicotinic acid methyl ester hydrobromide is utilized in various chemical syntheses. For instance, it's involved in the synthesis of alkyl-substituted ethyl nicotinates from 3-cyano-2(1H)-pyridones, showcasing its role in pyridine modifications (Paine, 1987).
  • The compound has applications in the synthesis of radiolabeled compounds. A study describes its use in the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride (betaine [methyl-14C]hydrochloride), demonstrating its relevance in radiochemical studies (Goszczyński & Crawford, 1996).

Biological and Pharmaceutical Research

  • The chemical has been investigated for its antimicrobial properties. Research on 3-coumarinoyl pyridinium and quinolinium bromides, derived from 4-Bromo-nicotinic acid methyl ester hydrobromide, highlights its potential in developing new antimicrobial agents (Porwal, Jayashree, & Attimarad, 2009).

Catalysis and Reaction Studies

  • The compound is used in studies focusing on chemical hydrolysis and catalysis. For example, it is utilized in research assessing the hydrolysis rates of various esters of nicotinic acid, which is crucial for understanding reaction kinetics in chemical and pharmaceutical processes (Wernly-Chung, Mayer, Anna, & Testa, 1990).

Novel Synthetic Routes

  • Research also involves exploring new synthetic pathways using this compound. It has been used to synthesize various nicotinic acid derivatives, showcasing its versatility in chemical synthesis (Robert, Bonneau, Hoarau, & Marsais, 2006).

Analytical Chemistry Applications

  • In analytical chemistry, the compound is used in the densitometry evaluation of separation effects of nicotinic acid derivatives, demonstrating its role in chromatographic studies (Pyka & Klimczok, 2007).

Mechanism of Action

While the mechanism of action of “4-Bromo-nicotinic acid methyl ester hydrobromide” is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life . Methyl nicotinate undergoes ester hydrolysis to form nicotinic acid and methanol .

Safety and Hazards

The safety information for “4-Bromo-nicotinic acid methyl ester hydrobromide” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

methyl 4-bromopyridine-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJVHCAMIHYKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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